molecular formula C10H9BrF3N B1408781 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline CAS No. 1697580-07-6

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Cat. No.: B1408781
CAS No.: 1697580-07-6
M. Wt: 280.08 g/mol
InChI Key: DVYOMTACZDDAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a bromo substituent and a cyclopropylamino group on an aniline ring featuring a trifluoromethyl group, making it a versatile scaffold for constructing complex molecules. Trifluoromethylanilines are recognized as important intermediates for preparing pharmaceutically and agrochemically active compounds . The inclusion of the trifluoromethyl (TFM) group is a established strategy in drug design, as this moiety can significantly influence a compound's biological activity, metabolic stability, and lipophilicity due to its high electronegativity and strong electron-withdrawing nature . The bromine atom serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies. Simultaneously, the N-cyclopropyl group can contribute to modulating the molecule's physicochemical properties and may influence its binding conformation at biological targets. This compound is particularly valuable in the synthesis of potential kinase inhibitors and other biologically active molecules where the trifluoromethyl aniline core is a common pharmacophore . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYOMTACZDDAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a halogenated, N-cyclopropyl-substituted aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an N-cyclopropylamino group. The unique combination of these functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The N-cyclopropyl moiety is a recognized pharmacophore that can improve potency and metabolic stability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this specialized compound.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C10H9BrF3NBased on the chemical structure.
Molecular Weight 280.09 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to brown liquid or low-melting solid.Based on the appearance of the parent aniline.[2]
Boiling Point > 223 °CExpected to be higher than the parent aniline's boiling point of 221-223 °C.[3]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General solubility of substituted anilines.
Stability Stable under normal conditions, but may be sensitive to light and air.General stability of anilines.
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton (if not exchanged), and the cyclopropyl protons. The aromatic protons will appear as multiplets in the aromatic region. The cyclopropyl protons will show a complex splitting pattern in the aliphatic region.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the cyclopropyl carbons will also be present in the aliphatic region.

  • ¹⁹F NMR: A single resonance is expected for the -CF₃ group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching are anticipated.

  • Mass Spectrometry: The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br) are expected.

Synthesis and Reactivity

The synthesis of this compound would logically proceed in two main stages: the synthesis of the precursor, 3-bromo-5-(trifluoromethyl)aniline, followed by the N-cyclopropylation of this aniline.

Synthesis of 3-bromo-5-(trifluoromethyl)aniline

A common route to this precursor involves the bromination of 3-(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, due to the meta-directing nature of the trifluoromethyl group, direct bromination can lead to a mixture of products. A more controlled synthesis is often employed, potentially involving protection of the amino group followed by directed bromination. A patented method describes a multi-step synthesis starting from 4-bromo-2-trifluoromethylaniline, involving acetylation, nitration, deacetylation, deamination, and reduction to yield 3-bromo-5-(trifluoromethyl)aniline.[4][5]

N-Cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline

Several modern synthetic methods are available for the N-cyclopropylation of anilines. The choice of method often depends on the desired scale, available reagents, and tolerance of other functional groups.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method allows for the coupling of an aryl halide with an amine. In this case, 3-bromo-5-(trifluoromethyl)aniline would be coupled with cyclopropylamine.

G Aniline 3-bromo-5-(trifluoromethyl)aniline Product This compound Aniline->Product Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig N-cyclopropylation of 3-bromo-5-(trifluoromethyl)aniline.

Experimental Protocol (Generalized):

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).

  • Add anhydrous toluene, followed by 3-bromo-5-(trifluoromethyl)aniline and cyclopropylamine.

  • Seal the flask and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.[8]

An alternative method involves a copper-promoted coupling of the aniline with cyclopropylboronic acid.[9][10][11][12] This reaction is often performed under an air atmosphere and can be a more practical alternative to palladium-catalyzed methods.

Experimental Protocol (Generalized):

  • In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline, cyclopropylboronic acid, a copper(II) acetate catalyst, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate.

  • Add a suitable solvent, for example, dichloroethane.

  • The reaction mixture is then heated, typically under an air atmosphere, with vigorous stirring.

  • The reaction progress is monitored by an appropriate analytical technique (TLC or LC-MS).

  • Once the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Reactivity

The reactivity of this compound is dictated by its functional groups.

  • The Bromine Atom: The C-Br bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at this position.[13]

  • The Amino Group: The nitrogen atom can undergo further reactions such as acylation, alkylation, or sulfonylation. The N-cyclopropyl group is generally stable but can be cleaved under certain oxidative conditions.[3][14]

  • The Aromatic Ring: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

Applications in Research and Drug Discovery

Substituted anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[15] The specific combination of substituents in this compound suggests several potential applications.

  • Medicinal Chemistry: The N-cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidation by cytochrome P450 enzymes.[1][16] The trifluoromethyl group can improve a compound's lipophilicity and binding affinity.[17] Therefore, this molecule can serve as a valuable scaffold for the development of new therapeutic agents.[18]

  • Chemical Probes: N-cyclopropylanilines have been utilized as probes to study single-electron transfer processes due to the irreversible ring-opening of the cyclopropyl group upon oxidation.[3][5]

SAR cluster_molecule This compound cluster_properties Pharmacological Properties cluster_substituents Key Substituents Molecule Core Scaffold Potency Enhanced Potency Molecule->Potency MetabolicStability Improved Metabolic Stability Molecule->MetabolicStability BindingAffinity Modulated Binding Affinity Molecule->BindingAffinity Lipophilicity Optimized Lipophilicity Molecule->Lipophilicity Cyclopropyl N-Cyclopropyl Group Cyclopropyl->Potency Cyclopropyl->MetabolicStability Trifluoromethyl Trifluoromethyl Group Trifluoromethyl->BindingAffinity Trifluoromethyl->Lipophilicity Bromo Bromo Group Bromo->Molecule Synthetic Handle

Caption: Structure-Activity Relationship (SAR) insights for the core scaffold.

Safety and Handling

As there is no specific safety data sheet for this compound, precautions should be based on the data for the closely related compound, 3-bromo-5-(trifluoromethyl)aniline.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19] May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and materials science. While direct experimental data is limited, its chemical properties and reactivity can be reliably inferred from its constituent functional groups. The presence of a trifluoromethyl group, a bromine atom, and an N-cyclopropyl moiety provides a unique combination of properties that can be exploited for the development of novel molecules with enhanced biological activity and metabolic stability. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and copper-catalyzed N-cyclopropylation, offer reliable methods for the preparation of this and related compounds, opening avenues for further research and application.

References

Sources

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. It serves as a critical "scaffold linker," combining a lipophilic, metabolically stable trifluoromethyl group with a conformationally restricted cyclopropyl amine.

Unlike its parent aniline (CAS 54962-75-3), which is a commodity chemical, the N-cyclopropyl derivative is typically synthesized on-demand due to the chemical challenges associated with installing a strained cyclopropyl ring onto an electron-deficient aniline. This guide details the specific synthetic protocols and strategic utility of this molecule.

Chemical Identifiers & Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₉BrF₃N
Molecular Weight 280.09 g/mol
Parent CAS (Precursor) 54962-75-3 (3-Amino-5-bromobenzotrifluoride)
SMILES FC(F)(F)c1cc(Br)cc(NC2CC2)c1
Key Functionality Electrophile: Aryl Bromide (for Suzuki/Buchwald coupling)Nucleophile: Secondary Amine (modulated by EWG)
LogP (Predicted) ~3.8 (High Lipophilicity)

Strategic Utility in Drug Design

This molecule is a "privileged structure" in medicinal chemistry for three specific reasons:

  • Metabolic Stability (The "Fluorine Effect"): The trifluoromethyl (-CF₃) group at the 5-position blocks metabolic oxidation at that site and increases overall lipophilicity, improving membrane permeability.

  • Conformational Restriction (The "Cyclopropyl Effect"): Unlike linear alkyl chains (e.g., N-ethyl or N-isopropyl), the cyclopropyl group is rigid. This reduces the entropic penalty upon binding to a protein target (such as a kinase ATP pocket) and often improves potency.

  • Orthogonal Reactivity: The molecule contains two distinct reactive handles:

    • The Aryl Bromide allows for selective C-C or C-N bond formation (via Pd-catalysis) to attach the core scaffold.

    • The Secondary Amine is "capped," preventing unwanted side reactions while providing a specific hydrogen-bond donor/acceptor profile.

Synthesis Protocol: The Chan-Lam Coupling

Challenge: Direct alkylation of the parent aniline with cyclopropyl bromide is chemically non-viable due to the inability of the cyclopropyl ring to undergo Sɴ2 transition states (ring strain) or Sɴ1 pathways (instability of the cyclopropyl cation). Reductive amination is also difficult due to the instability of cyclopropanone.

Solution: The industry-standard method is the Copper(II)-Promoted Chan-Lam Coupling , which utilizes cyclopropylboronic acid to transfer the cyclopropyl group via an oxidative mechanism.

Detailed Experimental Workflow

Reagents:

  • Substrate: 3-bromo-5-(trifluoromethyl)aniline (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)[1]

  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Oxidant: Atmospheric Oxygen (Open flask or O₂ balloon)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in DCE (0.1 M concentration).

  • Reagent Addition: Sequentially add Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-Bipyridine (1.0 eq). The order is critical to form the active Cu-ligand complex.

  • Activation: Add Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 70°C under an atmosphere of air (or O₂ balloon). The reaction is oxidative and requires oxygen to regenerate the Cu(II) species if catalytic loading is used, though stoichiometric Cu is recommended for difficult substrates like this electron-deficient aniline.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting aniline (MW 240) and appearance of the product (MW 280). Reaction typically requires 12–24 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Pathway (Chan-Lam Cycle)

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The key step is the transmetallation of the cyclopropyl group from Boron to Copper, followed by reductive elimination to form the C-N bond.

ChanLamMechanism Aniline Substrate: 3-bromo-5-(CF3)aniline Complex_A Intermediate A: Cu(II)-Aniline Complex Aniline->Complex_A Coordination Boronic Reagent: Cyclopropylboronic Acid Complex_B Intermediate B: Cu(III)-Aryl-Cyclopropyl Boronic->Complex_B CuII Catalyst: Cu(OAc)2 + Bipyridine CuII->Complex_A Complex_A->Complex_B Transmetallation (with Boronic Acid) Complex_B->CuII Oxidation (O2) Regenerates Cu(II) Product Product: 3-bromo-N-cyclopropyl- 5-(trifluoromethyl)aniline Complex_B->Product Reductive Elimination (C-N Bond Formation)

Figure 1: Mechanistic workflow for the Chan-Lam coupling synthesis of the target molecule.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for three distinct signals (due to the 1,3,5-substitution pattern).

    • Cyclopropyl Region: Distinct multiplets at δ 0.5–0.8 ppm (4H, CH₂) and a multiplet at δ 2.4–2.6 ppm (1H, CH).

    • Amine Proton: Broad singlet at δ 4.0–4.5 ppm (NH).

  • ¹⁹F NMR: Single peak at δ -63 ppm (CF₃ group).

  • LC-MS: Mass peak [M+H]⁺ = 280/282 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Downstream Applications (Retrosynthesis)

Once synthesized, this compound serves as the "Left-Hand Side" (LHS) or "Tail" in kinase inhibitor synthesis.

Common Reaction: Suzuki-Miyaura Coupling . The aryl bromide is reacted with a heteroaryl boronic ester (e.g., a Pyridine or Pyrimidine core) to build the full drug scaffold.

Retrosynthesis Target Drug Candidate (Kinase Inhibitor) Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Coupling->Target C-C Bond Formation Fragment1 Fragment A (This Topic): 3-bromo-N-cyclopropyl- 5-(trifluoromethyl)aniline Fragment1->Coupling Aryl Bromide Handle Fragment2 Fragment B (Core): Heteroaryl Boronic Ester (e.g., Pyridine/Pyrimidine) Fragment2->Coupling Boronate Handle

Figure 2: Retrosynthetic logic demonstrating the utility of the molecule in convergent drug synthesis.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • PubChem Compound Summary. (2024). "3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3)."[4][5][6][7][8][9] National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in the fields of medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information on its parent compound, 3-bromo-5-(trifluoromethyl)aniline, and established synthetic methodologies to present a scientifically grounded dossier.

Introduction and Strategic Importance

Substituted anilines are foundational scaffolds in the development of novel pharmaceuticals and functional materials. The strategic introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The N-cyclopropyl moiety is a known bioisostere for larger alkyl groups and can impart favorable conformational rigidity and metabolic properties.[2] Consequently, this compound represents a valuable, yet underexplored, building block for the synthesis of complex chemical entities.

Physicochemical Properties

Experimentally determined data for this compound is not widely available. The following table summarizes its calculated properties based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₀H₉BrF₃NCalculated
Molecular Weight 280.09 g/mol Calculated
IUPAC Name This compound
CAS Number Not available

Structural Formula

The structural formula of this compound is presented below.

G start Starting Material: 3-bromo-5-(trifluoromethyl)aniline reagents Reagents: Cyclopropylamine, Pd catalyst, Phosphine ligand, Base, Solvent start->reagents Combine in Schlenk flask reaction Buchwald-Hartwig Amination (80-110 °C, 12-24 h) reagents->reaction Heat under inert atmosphere workup Aqueous Workup and Extraction reaction->workup Cool and quench purification Column Chromatography workup->purification product Final Product: This compound purification->product

Sources

Navigating the Synthesis and Handling of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a specialized organic compound with potential applications in pharmaceutical and agrochemical research and development. Its unique trifluoromethyl and cyclopropyl moieties make it an attractive building block for creating novel molecules with specific biological activities. However, the presence of a brominated aromatic amine core necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the available safety data for the closely related precursor, 3-bromo-5-(trifluoromethyl)aniline, and extrapolates best practices for the handling and use of its N-cyclopropyl derivative. As a senior application scientist, the emphasis here is not just on procedural steps but on the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Understanding the Core Hazard Profile: Insights from 3-bromo-5-(trifluoromethyl)aniline

Physicochemical Properties of the Precursor
PropertyValueSource
Molecular Formula C7H5BrF3NPubChem[1]
Molecular Weight 240.02 g/mol PubChem[1]
Appearance Clear yellow liquidThermo Fisher Scientific[2]
Boiling Point 221-223 °CThermo Fisher Scientific[3]
Flash Point 107 °C (225 °F)Thermo Fisher Scientific[3]
Density 1.71 g/mLThermo Fisher Scientific[3]

The relatively high boiling point and flash point suggest that the compound is not highly volatile at standard laboratory conditions, but the generation of vapors can occur at elevated temperatures.

Toxicological Profile and Hazard Classification (GHS)

The Globally Harmonized System (GHS) classification for 3-bromo-5-(trifluoromethyl)aniline indicates several key hazards[1][2]:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications necessitate stringent control measures to prevent exposure through any route.

Prudent Laboratory Practices: A Risk-Based Approach

The following protocols are designed to mitigate the risks identified for the parent aniline and should be considered the minimum standard when handling this compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and aerosols. The causality is clear: preventing respiratory and systemic exposure is paramount.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE ensemble is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin irritation, it is advisable to double-glove, especially during procedures with a higher risk of spillage.

  • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.

The following diagram illustrates the logical flow of PPE selection based on the identified hazards.

PPE_Workflow PPE Selection Workflow for Anilines Hazard Identified Hazards: - Skin Irritation - Eye Irritation - Inhalation Toxicity Controls Control Measures Hazard->Controls PPE Personal Protective Equipment Controls->PPE Eyes Eye Protection: Safety Goggles & Face Shield PPE->Eyes Skin Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat PPE->Skin Respiratory Respiratory Protection: Work in Fume Hood PPE->Respiratory

Caption: PPE selection based on aniline hazards.

Safe Handling and Storage Protocol
  • Receiving and Unpacking: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[4].

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a system that prevents the release of vapors (e.g., under an inert atmosphere with a bubbler).

  • Waste Disposal: All contaminated materials (gloves, weighing boats, etc.) and excess reagent must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

A self-validating safety protocol includes robust emergency procedures.

Exposure Scenario Immediate Action Follow-up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

The following flowchart outlines the decision-making process in the event of a chemical spill.

Spill_Response Chemical Spill Response Protocol Spill Chemical Spill Occurs Assess Assess Severity (Size, Location, Hazard) Spill->Assess Minor Minor Spill Assess->Minor Controllable Major Major Spill Assess->Major Uncontrollable PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area & Alert Others Major->Evacuate Emergency Call Emergency Services Evacuate->Emergency Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up & Decontaminate Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Caption: Chemical spill response decision tree.

Conclusion: A Commitment to Scientific Integrity and Safety

While the full toxicological profile of this compound is yet to be established, a proactive and conservative approach to safety is essential. By understanding the well-documented hazards of its parent compound, 3-bromo-5-(trifluoromethyl)aniline, researchers can implement robust handling protocols that protect themselves, their colleagues, and the integrity of their work. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory begin with a foundational commitment to safety.

References

  • PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • Pharos. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

Sources

metabolic stability profile of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline . This analysis is constructed from first-principles medicinal chemistry, structure-activity relationship (SAR) data of analogous N-cyclopropylanilines, and established biotransformation mechanisms for halogenated aromatics.

Executive Technical Summary

This compound presents a distinct metabolic dichotomy. While the highly electron-deficient aromatic core (3-Br, 5-CF3) confers resistance to Phase I ring oxidation, the N-cyclopropylamine moiety acts as a high-risk metabolic "soft spot."

This molecule is classified as a potential Mechanism-Based Inactivator (MBI) of Cytochrome P450 enzymes. The metabolic stability profile is not defined by simple clearance, but by the competition between N-dealkylation (detoxification) and radical-mediated ring scission (bioactivation/suicide inhibition).

Key Stability Metrics (Predicted):

  • Primary Clearance Route: CYP450-mediated N-dealkylation to 3-bromo-5-(trifluoromethyl)aniline.

  • Critical Liability: Irreversible covalent binding to CYP heme/apoprotein (Suicide Inhibition).

  • Phase II Potential: N-glucuronidation (secondary amine) and subsequent N-acetylation of the primary amine metabolite.

Physicochemical Drivers of Metabolism

The metabolic fate of this compound is governed by the electronic interplay between the aniline nitrogen and the electron-withdrawing groups (EWGs) on the ring.

FeaturePropertyMetabolic Implication
N-Cyclopropyl High Strain Energy (~27.5 kcal/mol)Prone to radical ring opening upon oxidation. The structural alert for MBI.
3-Br / 5-CF3 Strong Electron Withdrawal (

)
Stabilizing Effect: Reduces electron density on the Nitrogen lone pair. This increases the oxidation potential (

), potentially slowing the rate of Single Electron Transfer (SET) required for suicide inhibition compared to electron-rich anilines.
Lipophilicity High LogP (~3.5–4.2 est.)High affinity for CYP active sites (hydrophobic binding pockets), increasing the probability of metabolism despite electronic deactivation.

Core Metabolic Pathways

The metabolic profile is dominated by the oxidative processing of the nitrogen atom.

Pathway A: Mechanism-Based Inactivation (Suicide Inhibition)

This is the most critical pathway for drug safety. N-cyclopropylanilines are classic suicide substrates.

  • Step 1 (SET): The CYP450 heme-oxo species (

    
    ) abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation .
    
  • Step 2 (Ring Scission): The cyclopropyl ring, unstable in the radical cation state, undergoes rapid homolytic fission.

  • Step 3 (Covalent Binding): The resulting distonic radical or iminium species covalently attacks the heme porphyrin nitrogen, irreversibly inactivating the enzyme.

Pathway B: Oxidative N-Dealkylation (Clearance)

This is the "safe" clearance pathway.

  • Mechanism: Hydrogen Atom Transfer (HAT) at the cyclopropyl

    
    -carbon.[1]
    
  • Intermediate: Formation of a carbinolamine (unstable).

  • Product: Collapse to the primary amine (3-bromo-5-(trifluoromethyl)aniline ) and cyclopropanone hydrate (which degrades to propionic acid).

Pathway C: Phase II Conjugation
  • Direct Glucuronidation: The secondary amine can be directly glucuronidated by UGTs, though steric bulk of the cyclopropyl group may hinder this.

  • Metabolite Conjugation: The primary amine formed in Pathway B is a high-affinity substrate for N-acetyltransferases (NATs) .

Visualization of Metabolic Flux

The following diagram illustrates the competition between bioactivation (toxicity) and clearance.

MetabolicPathways Parent Parent Compound (3-Br-N-cyclopropyl-5-CF3-aniline) CYP CYP450 Binding Parent->CYP Radical Aminium Radical Cation (Transient) CYP->Radical SET Oxidation (Rate Limiting) Carbinol Carbinolamine Intermediate CYP->Carbinol HAT Oxidation (Clearance Path) RingOpen Ring Scission (Distonic Radical) Radical->RingOpen Fast Adduct Covalent Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Irreversible PrimaryAmine Metabolite: 3-Br-5-CF3-aniline Carbinol->PrimaryAmine Spontaneous Collapse Acetyl N-Acetylated Metabolite PrimaryAmine->Acetyl Phase II (NAT)

Caption: Divergent metabolic fates. The red pathway indicates toxicity (MBI), while the green pathway represents safe clearance.

Experimental Assessment Protocols

To validate the stability profile and quantify the MBI risk, the following tiered assay system is required.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the compound permanently inactivates CYP enzymes (IC50 shift).

  • Incubation: Prepare human liver microsomes (HLM) at 1 mg/mL.

  • Pre-incubation: Incubate compound (0.1 – 50 µM) with HLM and NADPH for varying times (0, 10, 20, 30 min).

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Analysis: Measure the residual activity of the probe substrate via LC-MS/MS.

  • Calculation: Plot % Activity remaining vs. Pre-incubation time. A time-dependent decrease indicates MBI. Calculate

    
     and 
    
    
    
    .
Protocol 2: Reactive Metabolite Trapping (GSH/Cyanide)

Objective: Confirm ring opening or reactive iminium formation.

  • Reagents: Supplement the microsomal incubation with Glutathione (GSH) (soft nucleophile) and Potassium Cyanide (KCN) (hard nucleophile).

  • Rationale:

    • GSH Adducts: Indicate quinone-imine formation (unlikely here due to Br/CF3 blocking) or displacement of Br.

    • Cyano Adducts: Cyanide will trap the iminium ion intermediate formed after ring opening/oxidation.

  • Detection: Analyze via high-resolution mass spectrometry (HRMS) searching for Neutral Loss of 129 Da (GSH) or +27 Da (CN).

Protocol 3: Metabolic Stability (Intrinsic Clearance)

Objective: Measure


 and 

.[2]
  • System: HLM or Hepatocytes (0.5 million cells/mL).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile containing internal standard.

  • Quantification: Monitor the disappearance of the Parent (m/z ~321/323 for Br isotope pattern) and appearance of Primary Amine (m/z ~240/242).

Decision Tree for Lead Optimization

If the compound shows high instability or MBI, use this logic flow for structural modification.

DecisionTree Start High MBI Observed? CheckEWG Is Aniline Electron-Deficient? Start->CheckEWG Yes Mod1 Replace Cyclopropyl with Isopropyl/t-Butyl CheckEWG->Mod1 Remove Alert Mod2 Fluorinate Cyclopropyl Ring (Block Radical Formation) CheckEWG->Mod2 Stabilize Ring Mod3 Add Ortho-Substituent (Twist Conformation) CheckEWG->Mod3 Steric Block

Caption: Strategic modifications to mitigate metabolic liability of the N-cyclopropyl group.

References

  • Hanzlik, R. P., & Tullman, R. H. (1982).[3][4] Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[5][6] Evidence for cation-radical intermediates.[5][7] Journal of the American Chemical Society.[5][6] Link

  • Shaffer, C. L., et al. (2001).[6] Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group.[6] Journal of the American Chemical Society.[5][6] Link

  • Bhat, D., & Sharma, N. (2017).[6] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5][6] Frontiers in Chemistry.[5][6] Link

  • Guengerich, F. P. (2001).[6][8] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[6] Chemical Research in Toxicology.[6] Link

  • PubChem Compound Summary. 3-Bromo-5-(trifluoromethyl)aniline.[9] National Center for Biotechnology Information. Link

Sources

Synthesis Pathways for Electron-Deficient Trifluoromethyl Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Practical methodologies, mechanistic insights, and safety protocols for synthesizing anilines substituted with trifluoromethyl (-CF3) and other electron-withdrawing groups (EWGs).

Executive Summary: The Electronic Imperative

Electron-deficient trifluoromethyl anilines are cornerstones of modern medicinal chemistry.[1] The -CF3 group acts as a lipophilic bioisostere for chlorine or methyl groups but exerts a profound electronic effect (


), lowering the pKa of the aniline nitrogen. This modulation reduces metabolic liability (e.g., N-oxidation or glucuronidation) and alters binding affinity in active sites.

However, the synthesis of these cores is non-trivial. The strong electron-withdrawing nature of the ring deactivates electrophilic aromatic substitution precursors and complicates oxidative additions in cross-coupling. This guide delineates three robust pathways to access these scaffolds, prioritized by scalability and substrate availability.

Strategic Pathway Selection

Selecting the optimal route depends heavily on the substitution pattern and the availability of precursors.

Decision Logic for Synthesis

The following decision tree aids in selecting the most robust synthetic strategy based on starting material availability and substrate sensitivity.

SynthesisSelection Start Target: Electron-Deficient CF3 Aniline Q1 Is the Nitro-CF3 precursor commercially available? Start->Q1 MethodA Method A: Catalytic Hydrogenation (High Scalability, Low Cost) Q1->MethodA Yes Q2 Does the ring have a leaving group (F, Cl, Br) ortho/para to EWGs (NO2, CN, CF3)? Q1->Q2 No MethodB Method B: SNAr Substitution (Atom Economy, Metal-Free) Q2->MethodB Yes (Halogen + EWG) Q3 Is the substrate an Aryl Chloride/Bromide without activating groups? Q2->Q3 No MethodC Method C: Buchwald-Hartwig Coupling (High Versatility, Higher Cost) Q3->MethodC Yes Direct Method D: Direct C-H Functionalization (Emerging, Substrate Specific) Q3->Direct No (Unfunctionalized Arene)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and electronic activation.

Method A: Catalytic Hydrogenation of Nitroarenes

Best for: Scale-up, cost-efficiency, and when the nitro-precursor is readily accessible via nitration.

Mechanistic Insight

The reduction of nitro groups on electron-deficient rings is generally faster than on electron-rich rings due to the higher reduction potential of the nitro group. However, the presence of the -CF3 group and potentially other halides requires careful catalyst selection to prevent hydrodehalogenation (loss of Cl/Br/I) during the reduction.

Critical Safety Protocol: Thermal Runaway

Hazard: Accumulation of hydroxylamine intermediates. On electron-deficient rings, the reduction of the hydroxylamine intermediate (


) to the amine (

) can be the rate-limiting step. Accumulation of unstable hydroxylamines can lead to disproportionation and massive exotherms. Control: Use Vanadium co-catalysts (e.g.,

) or strictly control hydrogen pressure and temperature ramp rates [1].
Validated Protocol: Pd/C Catalyzed Reduction

Target: 2-Amino-5-trifluoromethylbenzonitrile from 2-nitro-5-trifluoromethylbenzonitrile.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pd/C (50% wet), 2 mol% loading

  • Solvent: Methanol or Ethanol (avoid chlorinated solvents)

  • Hydrogen source:

    
     gas (balloon or 3-5 bar)
    

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with substrate and solvent. Purge with

    
     to remove oxygen (critical to prevent fire when adding Pd/C).
    
  • Catalyst Addition: Add Pd/C carefully as a slurry in the solvent.

  • Hydrogenation: Introduce

    
    . For lab scale, a balloon is sufficient. For scale-up, maintain 3 bar pressure.
    
  • Temperature Control: Stir at ambient temperature (

    
    ).
    
    • Note: If the substrate contains sensitive halogens (Cl, Br), add 0.5 equiv of diphenylsulfide or use Pt/C to poison the catalyst against dehalogenation.

  • Monitoring: Monitor via HPLC for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

  • Workup: Filter through a Celite pad to remove Pd/C. (Do not let the filter cake dry out; Pd/C is pyrophoric). Concentrate filtrate to yield the aniline.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Rings with strong EWGs (e.g., -CN, -NO2) ortho or para to a leaving group.

Mechanistic Insight

Unlike standard SN2, SNAr proceeds via an addition-elimination pathway involving a Meisenheimer complex .[2][3] The -CF3 group is moderately activating, but often requires a second EWG (like -NO2 or -CN) to facilitate reaction under mild conditions.

  • Leaving Group Order:

    
    .
    
  • Reasoning: The highly electronegative fluorine stabilizes the transition state of the rate-determining addition step (formation of the Meisenheimer complex) via inductive withdrawal, despite being a stronger bond to break [2].

SNArMechanism Substrate Ar-F (Electron Deficient) TS1 Transition State (Addition) Substrate->TS1 + Nuc Nucleophile NH3 / Amine Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step Product Ar-NH2 (Aniline) Intermediate->Product Fast Elimination LeavingGroup F- Intermediate->LeavingGroup

Figure 2: SNAr mechanism highlighting the rate-determining addition step stabilized by electronegative leaving groups.

Validated Protocol: Amination of 4-Fluoro-3-(trifluoromethyl)benzonitrile

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Aqueous Ammonia (28-30%) or Ammonia in Methanol (7N)

  • Solvent: DMSO or NMP (Dipolar aprotic solvents accelerate SNAr)

  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the fluoro-substrate in DMSO (concentration ~0.5 M).

  • Reagent Addition: Add excess ammonia (5-10 equiv). Sealed tube is required if using volatile ammonia sources at high heat.

  • Reaction: Heat to

    
     for 4-12 hours.
    
    • Optimization: If conversion is slow, add 1.0 equiv of

      
       to neutralize the generated HF/HCl.
      
  • Quench: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid due to the lipophilicity of the CF3 group.

  • Isolation: Filter the solid, wash copiously with water to remove DMSO, and dry.

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Aryl chlorides/bromides lacking sufficient activation for SNAr.

Mechanistic Insight

Electron-deficient aryl halides are generally more reactive in the oxidative addition step (Pd(0)


 Pd(II)) compared to electron-rich ones. However, the resulting Pd(II)-amido complex can be less stable, and reductive elimination can be sluggish.
  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., BrettPhos , Xantphos ) to stabilize the metal center and facilitate reductive elimination [3].

  • Base Choice: Weak bases (

    
    , 
    
    
    
    ) are preferred to prevent side reactions with the electron-deficient ring (e.g., base-mediated hydrolysis of -CF3 or -CN).
Validated Protocol: Coupling of 3-Chloro-5-(trifluoromethyl)pyridine

Reagents:

  • Substrate: 1.0 equiv

  • Amine source: Benzophenone imine (as ammonia surrogate) or primary amine

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     (2.0 equiv)[4]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Ligand in the solvent and stir for 10 mins to form the active catalyst species.
    
  • Addition: Add the aryl halide, amine, and base.

  • Heating: Heat to

    
     for 12-18 hours.
    
  • Hydrolysis (If using surrogate): If using benzophenone imine, treat the crude mixture with 1N HCl/THF at room temperature for 1 hour to release the primary aniline.

  • Purification: Standard aqueous workup followed by flash chromatography.

Comparison of Methodologies

FeatureMethod A: HydrogenationMethod B: SNArMethod C: Buchwald-Hartwig
Substrate Nitro-areneAryl Fluoride/Chloride + EWGAryl Chloride/Bromide
Cost LowLow to MediumHigh (Pd/Ligands)
Scalability Excellent (Kg to Ton)Good (Kg)Moderate (g to Kg)
Atom Economy HighHighLow (Ligand/Base waste)
Key Risk Thermal runaway, H2 pressureHF generation, high tempResidual metal, cost

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][5] Available at: [Link]

  • RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. Available at: [Link][6][7][8]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of Diverse Amines with 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Buchwald-Hartwig amination using 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline as the aryl bromide coupling partner. The protocol is tailored for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules. We delve into the mechanistic underpinnings of the reaction, provide rationale for the selection of catalysts, ligands, and bases, and offer a robust, step-by-step experimental protocol for coupling with a variety of primary and secondary amines. The presence of an electron-withdrawing trifluoromethyl group and a secondary N-cyclopropyl substituent on the aryl bromide presents specific challenges and opportunities that this guide addresses through field-proven insights and optimization strategies.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where aryl amine moieties are ubiquitous.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for constructing these bonds, offering broad substrate scope, excellent functional group tolerance, and milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

The specific substrate, this compound, is a valuable building block. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the cyclopropyl moiety introduces conformational rigidity. This application note provides a detailed protocol to leverage this building block in the synthesis of diverse and complex molecular architectures.

Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][4] The judicious selection of each reaction component is paramount for achieving high yields and purity, especially with an electronically deactivated and sterically distinct substrate.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. The electron-withdrawing CF₃ group on our substrate can accelerate this step.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and solvent-dependent.[5][6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. This step is often rate-limiting and is significantly influenced by the choice of ligand.[7]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ R'R''NH, - HBr) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product reagents Ar-Br + R'R''NH base Base-H⁺ + Br⁻

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle

Catalyst & Ligand System: The Heart of the Reaction

For electron-deficient aryl bromides, the choice of ligand is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are required to promote the challenging reductive elimination step.[1][8]

  • Palladium Source: Modern, air-stable palladium pre-catalysts, such as G3 or G4 palladacycles, are highly recommended over generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts offer superior reliability, reproducibility, and ease of handling.[9]

  • Recommended Ligands:

    • BrettPhos: An excellent general-purpose ligand for a wide variety of primary and secondary amines, often providing high yields under mild conditions.[3] Its steric bulk facilitates the crucial reductive elimination step.

    • RuPhos: Particularly effective for coupling secondary amines and can be advantageous for sterically hindered substrates.[10]

    • XPhos: A highly versatile and robust ligand, often successful where others fail, particularly with challenging aryl chlorides or deactivated bromides.[11]

Base and Solvent Selection
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Often the base of choice for substrates containing sensitive functional groups. It can act as a "pseudo-protecting group" for acidic protons, preventing unwanted side reactions.[12]

    • Sodium tert-butoxide (NaOtBu): A powerful and commonly used base, particularly effective in non-polar solvents like toluene.[4]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be effective in more polar solvents (e.g., dioxane) and are useful when coupling substrates that are sensitive to strong alkoxide bases.

  • Solvent: Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation.

    • Toluene or 1,4-Dioxane: The most common solvents for this transformation. Toluene is preferred for its ability to azeotropically remove traces of water and its poor solubility for some inhibitory salts.[4][13] Dioxane is a more polar option that can sometimes improve solubility and reaction rates.

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a representative primary amine. Modifications may be necessary for other amine coupling partners.

Reagents and Equipment
Reagent/MaterialPuritySupplierNotes
This compound>98%CommercialStarting Material
Amine Coupling Partner (e.g., morpholine)>98%CommercialUse 1.2 equivalents
BrettPhos Pd G3 Pre-catalyst>98%CommercialUse 1-2 mol%
BrettPhos Ligand>98%CommercialUse 1.5-3 mol%
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M in THFCommercialUse 1.5 equivalents
Anhydrous Toluene<50 ppm H₂OCommercialSolvent
Oven-dried reaction vial with stir bar--Ensure rigorously dry
Nitrogen or Argon gas supplyHigh Purity-For inert atmosphere
Standard Glassware for Work-up & Purification---
Step-by-Step Procedure

The following workflow must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst oxidation.

Caption: Figure 2: Experimental Workflow Diagram

  • Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), BrettPhos Pd G3 pre-catalyst (0.02 eq.), and BrettPhos ligand (0.03 eq.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M. Add the amine coupling partner (1.2 eq.) via syringe.

  • Base Addition: Add the LHMDS solution (1.0 M in THF, 1.5 eq.) dropwise while stirring. A color change is often observed.

  • Heating: Place the sealed vial in a preheated heating block or oil bath set to 80-110 °C.

  • Monitoring: Stir the reaction vigorously for 2-24 hours. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material should be purified by flash column chromatography on silica gel.

Representative Data & Optimization

The following table provides starting conditions for coupling the title compound with various amine classes. Optimization of temperature, base, and catalyst loading may be required to maximize yield.

Amine PartnerCatalyst System (mol%)Base (eq.)SolventTemp (°C)Typical Time (h)Expected Yield
MorpholineBrettPhos Pd G3 (2%)LHMDS (1.5)Toluene1004-8>90%
AnilineXPhos Pd G3 (2%)NaOtBu (1.5)Toluene11012-1875-85%
n-ButylamineBrettPhos Pd G3 (1.5%)LHMDS (1.5)Dioxane902-6>95%
IndoleRuPhos Pd G2 (3%)K₃PO₄ (2.0)Dioxane11016-2460-70%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use anhydrous solvent.2. Switch to a stronger base (e.g., K₃PO₄ to LHMDS).3. Increase temperature in 10 °C increments.
Hydrodehalogenation Formation of a palladium-hydride species, which reduces the aryl bromide.1. Ensure the amine is of high purity.2. Use a different ligand/base combination; Josiphos-type ligands can sometimes suppress this pathway.[10]3. Lower the reaction temperature.
Incomplete Reaction Catalyst deactivation over time.1. Increase catalyst/ligand loading.2. Add a second portion of catalyst after 12 hours.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly efficient and versatile transformation. Success hinges on the careful selection of a modern palladium pre-catalyst system featuring a bulky, electron-rich biaryl phosphine ligand, coupled with a strong, non-nucleophilic base and anhydrous conditions. The protocols and guidelines presented herein provide a robust starting point for researchers to synthesize a wide array of valuable compounds for drug discovery and materials science.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed, The Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: YouTube URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate, referencing various journals URL: [Link]

  • Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics, ACS Publications URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: University Thesis/Dissertation Repository URL: [Link]

  • Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a key building block in contemporary drug discovery and materials science. Its unique trifluoromethyl and cyclopropyl moieties impart desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic placement of the bromine atom provides a versatile handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of diverse compound libraries for screening and optimization.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound. We will explore key synthetic transformations targeting the aryl bromide, the secondary amine, and the aromatic ring, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable synthetic intermediate. The protocols described herein are based on established chemical principles and supported by authoritative literature, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and successful implementation.

Molecular Characteristics and Reactivity Overview

The reactivity of this compound is governed by the electronic and steric interplay of its three key functional groups:

  • Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.

  • N-Cyclopropylamino Group: This secondary amine is a nucleophilic center and can readily undergo reactions like N-acylation. It is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions.

  • Aromatic Ring: The benzene ring itself can be further functionalized via electrophilic aromatic substitution, although the existing substituents dictate the position of the incoming group.

The interplay of these groups allows for a rich and diverse derivatization landscape, which will be explored in the following sections.

Figure 1: Key reactive sites on this compound.

Part 1: C-Br Bond Functionalization via Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of biaryl and heteroaryl compounds.[1]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand are commonly used. The choice of ligand is crucial for efficient catalysis.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination.[2]

  • Base: A base is required to activate the organoboron reagent for transmetalation to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the activation of the boronic acid by the base.

Suzuki_Miyaura_Workflow start Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base dissolve Add Solvent (e.g., Dioxane/Water) start->dissolve degas Degas Mixture (e.g., N₂ or Ar sparging) dissolve->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Coupled Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagent/Parameter Typical Amount/Condition Notes
Aryl Bromide 1.0 equivThis compound
Boronic Acid 1.2 - 1.5 equiv
Palladium Catalyst 1-5 mol% (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst loading may require optimization.
Base 2.0 - 3.0 equiv (e.g., K₂CO₃, Cs₂CO₃)
Solvent Dioxane/H₂O (e.g., 4:1 v/v)Other solvents like toluene or DMF can be used.
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines.[4]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often superior, as they facilitate both the oxidative addition and the C-N reductive elimination steps.[5][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Buchwald_Hartwig_Workflow start Combine Aryl Bromide, Amine, Pd Pre-catalyst, Ligand, and Base dissolve Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->dissolve degas Degas Mixture (Inert Atmosphere) dissolve->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Aminated Product purify->product

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reagent/Parameter Typical Amount/Condition Notes
Aryl Bromide 1.0 equivThis compound
Amine 1.1 - 1.5 equiv
Palladium Pre-catalyst 1-5 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand 2-10 mol% (e.g., BrettPhos, Xantphos)Ligand-to-palladium ratio may need optimization.
Base 1.5 - 2.5 equiv (e.g., NaOtBu, LHMDS)
Solvent Anhydrous Toluene or Dioxane
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: N-H Bond Functionalization

The secondary amine of the N-cyclopropylamino group is a reactive site for the introduction of various functionalities, most commonly through acylation.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the secondary amine into an amide. This is often achieved by reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Protocol 3: General Procedure for N-Acylation with an Acid Chloride

Reagent/Parameter Typical Amount/Condition Notes
Aniline 1.0 equivThis compound
Acid Chloride 1.1 - 1.2 equiv
Base 1.5 - 2.0 equiv (e.g., Et₃N, Pyridine)
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature.
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) and the base (1.5-2.0 equiv) in the anhydrous solvent in a reaction flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1-1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the N-acyl product.

Part 3: Aromatic Ring Functionalization

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the existing N-cyclopropylamino and trifluoromethyl groups. The N-cyclopropylamino group is an ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a deactivating group. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Halogenation

Introducing an additional halogen atom onto the aromatic ring can provide another handle for further functionalization.

Causality of Experimental Choices:

  • Regioselectivity: Due to the strong directing effect of the amino group, halogenation is expected to occur primarily at the positions ortho and para to it. Steric hindrance from the N-cyclopropyl group may favor substitution at the less hindered para position (position 6).

  • Protecting Group Strategy: Direct halogenation of anilines can sometimes lead to over-reaction or side reactions. Protecting the amino group as an amide (e.g., an acetamide) can moderate its activating effect and improve regioselectivity, often favoring the para-product due to increased steric bulk.

  • Halogenating Agent: Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over elemental halogens (Br₂ or Cl₂) for better control of the reaction.[7]

Protocol 4: General Procedure for Electrophilic Bromination

Reagent/Parameter Typical Amount/Condition Notes
Aniline Derivative 1.0 equivThis compound
Brominating Agent 1.0 - 1.1 equiv (e.g., NBS)
Solvent DMF or Acetonitrile
Temperature Room Temperature
Reaction Time 1 - 6 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in the solvent (e.g., DMF).

  • Add the brominating agent (e.g., NBS, 1.0-1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the halogenated product(s).

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the aromatic ring towards electrophilic attack.[8] Therefore, a protection-acylation-deprotection sequence is necessary.

Causality of Experimental Choices:

  • Protection: The amino group is typically protected as an amide (e.g., by reacting with acetic anhydride) to reduce its basicity and prevent complexation with the Lewis acid catalyst. The resulting amide is still an ortho-, para-director.

  • Acylation: The standard Friedel-Crafts acylation conditions can then be applied to the protected aniline.

  • Deprotection: The protecting group is subsequently removed by acid or base hydrolysis to regenerate the amino group.

Friedel_Crafts_Workflow protect Protect Amino Group (e.g., Acylation) acylate Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) protect->acylate deprotect Deprotect Amino Group (Hydrolysis) acylate->deprotect product Final Acylated Aniline deprotect->product

Figure 4: Workflow for the Friedel-Crafts acylation of an aniline derivative.

Protocol 5: General Procedure for Friedel-Crafts Acylation via Protection

Step A: Protection (N-Acetylation)

  • React this compound with acetic anhydride in the presence of a mild base or a catalytic amount of acid to form the corresponding acetanilide.

  • Isolate and purify the N-acetylated compound.

Step B: Friedel-Crafts Acylation

  • Dissolve the N-acetylated compound in a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Add the Lewis acid catalyst (e.g., AlCl₃, >2.0 equiv) at low temperature (e.g., 0 °C).

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride).

  • Allow the reaction to proceed, monitoring by TLC.

  • Quench the reaction carefully by pouring it onto ice and acid.

  • Extract the product, wash, dry, and purify.

Step C: Deprotection (Hydrolysis)

  • Hydrolyze the resulting acylated acetanilide using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to remove the acetyl group and yield the final acylated aniline.

  • Isolate and purify the final product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. By judiciously choosing reagents and reaction conditions, chemists can selectively functionalize the C-Br bond, the N-H bond, or the aromatic ring. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their research and development programs in medicinal chemistry and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines. BenchChem.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28935-28939. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 14, 2026, from [Link]

  • S. K. T. How, et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 756-761. [Link]

  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halide Effects in Rhodium-Catalyzed Additions of Aryl- and Alkenylboronic Acids to Aldehydes and Imines. Angewandte Chemie International Edition, 42(35), 4255-4258. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Wikipedia. (2023, November 28). Suzuki reaction. In Wikipedia. [Link]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Strategic Protection of N-Cyclopropyl Anilines: Balancing Stability and Ring Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl anilines are privileged pharmacophores in modern drug discovery (e.g., Trametinib, various kinase inhibitors) due to the cyclopropyl group’s ability to improve metabolic stability and enforce specific conformational constraints. However, the unique electronic character of the cyclopropyl ring—possessing significant


-character ("banana bonds")—creates a specific vulnerability profile.

Unlike standard aliphatic amines, N-cyclopropyl anilines are susceptible to radical cation-mediated ring opening under oxidative conditions . Furthermore, the strain energy of the ring (~27.5 kcal/mol) necessitates careful selection of deprotection conditions to avoid acid-catalyzed rearrangement or hydrogenolytic cleavage.

This guide details three validated protection strategies (Acid-Labile, Base-Labile, and Transition-Metal Labile) and explicitly delineates "Red Zone" methodologies that must be avoided to preserve the cyclopropyl motif.

Strategic Analysis & Protecting Group Selection

The selection of a protecting group (PG) for N-cyclopropyl anilines is governed by the "Stability vs. Ring Integrity" trade-off.

The "Red Zone": Methods to Avoid
  • Oxidative Deprotection (PMB/PMP with CAN or DDQ): CRITICAL WARNING. Unlike standard amines, N-cyclopropyl anilines undergo rapid, irreversible ring opening upon single-electron oxidation (SET). Reagents like Cerium Ammonium Nitrate (CAN) or DDQ generate the aniline radical cation, which triggers distal bond cleavage of the cyclopropane ring [1]. Avoid p-Methoxybenzyl (PMB) if oxidative removal is intended. [1]

  • Standard Hydrogenolysis (Bn/Cbz with H2/Pd-C): Vigorous hydrogenation can reduce the cyclopropyl ring to a propyl group. While possible with poisoned catalysts, it presents an unnecessary risk of over-reduction.

The "Green Zone": Recommended Strategies
StrategyProtecting GroupInstallRemovalMechanismSuitability
Acid-Labile Boc (tert-Butyloxycarbonyl)

/ Heating
TFA / DCMAcidolysisStandard. Best for general synthesis.
Base-Labile TFAc (Trifluoroacetyl)TFAA / Pyridine

/ MeOH
HydrolysisOrthogonal. Good if acid-sensitive groups are present.
Pd-Labile Alloc (Allyloxycarbonyl)Alloc-Cl / Base

/ Scavenger

-Allyl Complex
Gentle. Best for late-stage functionalization.
Decision Logic Visualization

PG_Selection Start Start: N-Cyclopropyl Aniline Protection Q1 Is the substrate sensitive to Acid (TFA/HCl)? Start->Q1 Q2 Is the substrate sensitive to Base (OH-)? Q1->Q2 Yes (Unstable) Boc STRATEGY A: Boc Group (Remove with TFA/DCM) Q1->Boc No (Stable) Q3 Is the substrate sensitive to Pd(0)? Q2->Q3 Yes (Unstable) TFAc STRATEGY B: Trifluoroacetyl (Remove with K2CO3/MeOH) Q2->TFAc No (Stable) Alloc STRATEGY C: Alloc Group (Remove with Pd(PPh3)4) Q3->Alloc No (Stable) Warning STOP: Re-evaluate Synthesis. Avoid Oxidative (PMB) or H2 (Bn) routes. Q3->Warning Yes

Figure 1: Decision matrix for selecting protecting groups for N-cyclopropyl anilines. Note the priority of Boc due to the general stability of the cyclopropyl ring to Brønsted acids compared to oxidants.

Detailed Protocols

Protocol A: The Gold Standard – Boc Protection

Rationale: The cyclopropyl amine moiety is surprisingly stable to Brønsted acids (like TFA) because protonation occurs at the nitrogen. The resulting ammonium species (


-Cyclopropyl) is electron-withdrawing, which deactivates the cyclopropyl ring toward acid-catalyzed opening (which typically requires electron donation).
Step 1: Installation
  • Reagents: N-cyclopropyl aniline (1.0 equiv),

    
     (2.0 equiv - excess required due to steric bulk), DMAP (0.1 equiv), THF (anhydrous).
    
  • Procedure:

    • Dissolve aniline in THF (0.5 M).

    • Add

      
      .
      
    • Heat to reflux (65 °C) for 12–24 hours. Note: Steric hindrance from the cyclopropyl group often requires heating; room temperature is insufficient for complete conversion.

    • Monitor by TLC/LCMS.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Deprotection (The "Anhydrous" Method)

Crucial Detail: Avoid aqueous strong acids (conc. HCl) if the aniline ring is electron-rich, as this can promote side reactions. Use anhydrous TFA.[2]

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Procedure:

    • Dissolve N-Boc-N-cyclopropyl aniline in DCM (0.1 M) at 0 °C.

    • Add TFA dropwise (Ratio: 1:4 TFA:DCM).

    • Warm to room temperature and stir for 1–2 hours.

    • Quench: Slowly pour into saturated aqueous

      
       at 0 °C. Do not concentrate the acidic solution directly if the product is volatile or sensitive.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Protocol B: The Orthogonal Strategy – Trifluoroacetyl (TFAc)

Rationale: When the substrate contains acid-labile groups (e.g., acetals, tert-butyl esters) that must survive N-deprotection, the TFAc group is ideal. It is stable to acid but cleaves under mild basic conditions that leave the cyclopropyl ring untouched.

Step 1: Installation
  • Reagents: Trifluoroacetic anhydride (TFAA) (1.2 equiv), Pyridine (2.0 equiv), DCM.

  • Procedure:

    • Dissolve aniline and pyridine in DCM at 0 °C.

    • Add TFAA dropwise. (Exothermic).

    • Stir at 0 °C for 1 hour.

    • Wash with 1M HCl (to remove pyridine), then brine.

Step 2: Deprotection (Mild Hydrolysis)
  • Reagents:

    
     (3.0 equiv), Methanol (MeOH), Water (small amount).
    
  • Procedure:

    • Dissolve the protected amine in MeOH.

    • Add

      
       and 5% 
      
      
      
      water.
    • Stir at room temperature for 2–4 hours.

    • Concentrate MeOH, dilute with water, and extract with EtOAc.

Protocol C: The "Gentle" Strategy – Alloc

Rationale: For complex total synthesis where both acid and base sensitivity exist.

Step 1: Installation
  • Reagents: Allyl chloroformate (Alloc-Cl) (1.2 equiv),

    
     (2.0 equiv), THF or DCM.
    
  • Procedure:

    • Biphasic condition often works best: DCM and sat.

      
       (1:1).
      
    • Add Alloc-Cl at 0 °C.

    • Vigorous stirring for 2 hours.

Step 2: Deprotection[1][3][4][5]
  • Reagents:

    
     (1–5 mol%), Morpholine or Dimedone (scavenger).
    
  • Procedure:

    • Dissolve substrate in dry THF under Argon.

    • Add scavenger (Morpholine, 2.0 equiv).

    • Add catalyst.[1][4][6][7][8][9]

    • Stir at RT (protect from light). Reaction is usually fast (30 min).

Mechanistic Warning: Oxidative Ring Opening

Researchers often default to PMB (para-methoxybenzyl) protection for amines, planning to remove it with DDQ or CAN. This is a specific failure mode for N-cyclopropyl anilines.

Mechanism of Failure

The N-cyclopropyl group stabilizes the radical cation formed during the oxidation step. However, instead of cleaving the benzylic C-N bond (the desired pathway), the radical cation triggers the opening of the strained cyclopropyl ring [2].

Oxidative_Failure Step1 N-PMB-N-Cyclopropyl Aniline Step2 Radical Cation Formation [N•+] Step1->Step2 SET Reagent + DDQ/CAN (Oxidant) Reagent->Step2 Step3 Cyclopropyl Ring Opening (Irreversible) Step2->Step3 Strain Release Step4 Complex Mixture / Decomposed Product Step3->Step4

Figure 2: Pathway of oxidative decomposition. The radical cation intermediate, essential for PMB removal, leads to ring destruction in cyclopropyl anilines.

Troubleshooting & Optimization Table

ProblemProbable CauseSolution
Low Yield on Boc Installation Steric hindrance of cyclopropyl group.Switch solvent to Toluene/THF mix and reflux. Use 2-3 equiv of

.
Ring Opening during Acid Deprotection Acid too strong or aqueous; Electron-rich aniline.Switch from HCl/Dioxane to TFA/DCM (anhydrous) . Ensure temperature is 0 °C initially.
Over-reduction during Cbz removal Catalyst too active (

).
Use Transfer Hydrogenation (Cyclohexadiene + Pd/C) or switch to Alloc strategy.
Product decomposition with DDQ Radical cation mechanism (see Sec 4).Abandon PMB. Synthesize Boc or TFAc analog instead.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Weres, J. G.; et al. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." Environ.[8] Sci. Technol.2019 , 53, 4385–4394. (Demonstrates irreversible ring opening upon oxidation).[10]

  • Bénard, S.; Neuville, L.; Zhu, J. "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid."[6] Chem. Commun.[6][7]2010 , 46, 3393-3395.[6][7] (Synthesis context).

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Lett.[1][7][11]1995 , 36, 6373. (Alternative Nosyl strategy).

Sources

Troubleshooting & Optimization

preventing debromination during coupling of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-Br-CF3-Aniline-Debromination Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Diagnosis

The Issue: You are observing the formation of a des-bromo byproduct (hydrodehalogenation) during the cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline .

The Chemistry: Your substrate contains two critical features that drive this side reaction:

  • Electron-Deficient Ring (

    
     group):  The trifluoromethyl group strongly withdraws electrons, making the C-Br bond highly reactive toward oxidative addition. However, the resulting electrophilic Pd(II)-aryl intermediate is prone to abstracting a hydride if the transmetallation step is slow.
    
  • Protic Functionality (Secondary Amine): While less common than solvent-mediated pathways, the N-cyclopropyl amine proton can participate in complex coordination-insertion pathways, though solvent/base interaction is the usual culprit.

Diagnostic Check: Before proceeding, confirm the byproduct identity via LC-MS.

  • Target Product Mass: [M]

  • Debrominated Byproduct: [M - Br + H] (Mass shift of approx. -78 or -80 amu depending on isotope).

Mechanistic Root Cause Analysis

To prevent the issue, you must understand the "Hydride Hijack." The diagram below illustrates how your Palladium catalyst is diverted from the productive cycle (Green) to the destructive debromination cycle (Red).

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd PdAr Pd(II)-Ar Intermediate (Electrophilic) OxAdd->PdAr TransMet Transmetallation (Rate Limiting Step) PdAr->TransMet Desired Path BetaElim β-Hydride Elimination (From Ligand/Solvent) PdAr->BetaElim Slow Transmetallation allows this RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product (C-C or C-N Bond) RedElim->Product HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->BetaElim PdH H-Pd(II)-Ar Species BetaElim->PdH PdH->Pd0 DebromProduct Debrominated Byproduct (Ar-H) PdH->DebromProduct

Figure 1: The competition between productive coupling (Green) and hydrodehalogenation (Red). The electron-poor nature of your substrate stabilizes the Pd(II)-Ar species, giving it more time to find a hydride source if the coupling partner is slow.

Troubleshooting Guides & FAQs

Category 1: Solvent System (The Primary Culprit)

Q: I am using Ethanol or Isopropanol/Water. Is this a problem? A: Yes, this is likely the root cause. Primary and secondary alcohols are excellent hydride donors. In the presence of a base, they form alkoxides which coordinate to Palladium and undergo


-hydride elimination, generating the Pd-H species that reduces your ring.
  • The Fix: Switch to Aprotic Solvents .

    • Recommended: Toluene, THF, 1,4-Dioxane, or DME.

    • If water is required for base solubility:[1] Use a biphasic system (e.g., Toluene/Water 4:1) rather than a miscible alcohol system.[2]

Category 2: Base Selection

Q: I am using Sodium Ethoxide or Isopropoxide. Should I change it? A: Immediately. Alkoxide bases with


-hydrogens are direct precursors to debromination.
  • The Fix: Switch to Inorganic Carbonates or Phosphates .

    • Standard:

      
       or 
      
      
      
      (Cesium often improves solubility in aprotic solvents).
    • Anhydrous Option:

      
       (Tribasic potassium phosphate) is excellent for anhydrous conditions if your boronic acid is water-sensitive.
      
Category 3: Catalyst & Ligand Architecture[3][4]

Q: I am using


. Why is it failing? 
A:  Tetrakis is prone to oxidative instability and ligand dissociation. Monodentate phosphines like 

can dissociate, creating open coordination sites that solvent molecules (hydride sources) can occupy.
  • The Fix: Use Bidentate or Bulky Electron-Rich ligands.

    • Option A (Stability):Pd(dppf)Cl2 . The bidentate ferrocene ligand bites tightly, preventing open coordination sites for hydride transfer.

    • Option B (Speed):XPhos Pd G2 or SPhos Pd G2 . These bulky Buchwald precatalysts accelerate the reductive elimination of the product faster than the side reaction can occur.

Validated "Gold Standard" Protocol

Designed for this compound

This protocol minimizes hydride sources while maximizing the rate of the desired coupling.

Materials Checklist
ComponentRecommendationFunction
Solvent Toluene / Water (4:1) Aprotic organic layer prevents solvent-mediated reduction.
Base

(3.0 equiv)
Non-nucleophilic, no

-hydrogens.
Catalyst

(3-5 mol%)
Bidentate ligand prevents hydride coordination.
Temperature 80°C Sufficient for coupling, but avoids extreme thermal degradation.
Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add:

    • This compound (1.0 equiv)

    • Boronic Acid/Ester Partner (1.2 - 1.5 equiv)

    • 
       (3.0 equiv)
      
    • 
       (0.05 equiv)
      
  • Degas (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Add Solvent: Inject degassed Toluene and Water (4:1 ratio) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl bromide. Higher concentration favors bimolecular coupling over unimolecular side reactions.

  • Reaction: Heat to 80°C with vigorous stirring (ensure the biphasic mixture is an emulsion).

  • Monitor: Check LCMS at 1 hour.

    • Self-Validation: If [M-Br+H] is < 5%, proceed. If > 5%, lower temp to 60°C or switch solvent to pure DMF (anhydrous).

Diagnostic Decision Tree

Use this flow to troubleshoot based on your current observation.

TroubleshootingFlow Start Start: Debromination Observed CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it Alcohol based? CheckSolvent->IsAlcohol SwitchSolvent Action: Switch to Toluene/THF IsAlcohol->SwitchSolvent Yes CheckBase Check Base IsAlcohol->CheckBase No IsAlkoxide Is it NaOEt/NaOiPr? CheckBase->IsAlkoxide SwitchBase Action: Switch to K3PO4/Cs2CO3 IsAlkoxide->SwitchBase Yes CheckLigand Check Ligand IsAlkoxide->CheckLigand No IsMono Is it PPh3? CheckLigand->IsMono SwitchLigand Action: Switch to dppf or XPhos IsMono->SwitchLigand Yes IsMono->SwitchLigand No (Already optimized) -> Check Water Content

Figure 2: Step-by-step isolation of the variable causing hydrodehalogenation.

References

  • Mechanistic Insight on Hydrodehalogenation

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004.[3]

  • Solvent Effects in Cross-Coupling

    • Colacot, T. J. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019.[4]

  • Optimization of Fluorinated Substrates

    • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation."[5] Organometallics, 2011.

  • Bidentate Ligand Efficacy

    • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Ligand Effects." Chemical Reviews, 1995.

Sources

Technical Support Center: Temperature Optimization for Trifluoromethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management in the Synthesis & Functionalization of Trifluoromethyl (


) Anilines
Audience:  Medicinal Chemists, Process Development Scientists
Version:  2.4 (Current Standards)

Executive Summary: The "Electronic Tug-of-War"

Working with trifluoromethyl aniline derivatives presents a unique "push-pull" challenge. The


 group is a powerful electron-withdrawing group (EWG) that dramatically alters the thermal profile of the molecule.
  • The Trap: The

    
     group deactivates the aniline nitrogen, making it a sluggish nucleophile that demands higher heat to react.
    
  • The Risk: Simultaneously, the C-F bond—while generally stable—becomes susceptible to Hydrodefluorination (HDF) or hydrolysis under the very forcing conditions (high temp, metal catalysis) required to activate the amine.

This guide provides the thermal "safe zones" to navigate this dichotomy.

Critical Temperature Thresholds (Data Module)

The following table summarizes validated temperature ranges for the three most common synthetic pathways involving


 anilines.
Reaction ClassCritical StepOpt. Temp RangeThermal Risk ZonePrimary Failure Mode
Reduction Nitro

Aniline (

, Pd/C)
20°C – 45°C

Hydrodefluorination (HDF): Loss of F atoms; formation of difluoro- or methyl-anilines [1].
Cross-Coupling Buchwald-Hartwig (C-N Bond)80°C – 110°C

Catalyst Arrest: Pd cycle stalls at oxidative addition due to weak nucleophilicity of the amine [2].
Substitution

(Halogen displacement)
100°C – 140°C

Polymerization/Tars: Thermal degradation of the solvent or substrate; regioselectivity loss.

Visualizing the Workflow

The following decision tree outlines the logic for selecting reaction temperatures based on substrate constraints.

TempOptimization Start Start: Define Substrate ReactionType Select Reaction Type Start->ReactionType Red Nitro Reduction (H2/Pd) ReactionType->Red Synthesis of Aniline Coup Buchwald Coupling (Pd-Cat) ReactionType->Coup Functionalization RiskHDF Risk: Hydrodefluorination Red->RiskHDF Sol1 Protocol A: Keep T < 40°C Switch to Pt/C or Fe/Acid RiskHDF->Sol1 Mitigation NucCheck Is Amine Sterically Hindered? (Ortho-CF3) Coup->NucCheck HighTemp Protocol B: T = 100-110°C Use BrettPhos/XPhos NucCheck->HighTemp Yes (Ortho) StdTemp Protocol C: T = 80°C Use BINAP/DPPF NucCheck->StdTemp No (Meta/Para)

Figure 1: Thermal decision matrix for trifluoromethyl aniline synthesis and functionalization.

Troubleshooting Guide (Q&A Format)

Scenario A: The "Stalled Coupling"

User Question: "I am trying to couple 2-trifluoromethyl aniline with an aryl bromide using Buchwald conditions at 60°C. The starting material is untouched after 24 hours. Should I add more catalyst?"

Diagnosis: Do not add more catalyst yet. The issue is likely thermal activation , not catalyst death.

  • The Mechanism: The

    
     group creates steric bulk and withdraws electron density, making the nitrogen lone pair poorly nucleophilic. At 60°C, the amine cannot displace the halide from the Palladium center (Reductive Elimination step is blocked).
    
  • The Fix:

    • Increase Temperature: Raise the reaction temperature to 100°C – 110°C .

    • Solvent Switch: If you are using THF (boiling point 66°C), switch to Toluene or 1,4-Dioxane to access these higher temperatures safely.

    • Ligand Choice: Ensure you are using a bulky, electron-rich ligand like BrettPhos or XPhos , which are designed to force reductive elimination in difficult substrates [3].

Scenario B: The "Disappearing Fluorine"

User Question: "During the hydrogenation of 4-nitrobenzotrifluoride to the aniline using Pd/C at 60°C, I see a 15% impurity that corresponds to the des-fluoro (toluidine) product. How do I stop this?"

Diagnosis: You are experiencing Hydrodefluorination (HDF) .[1] The combination of Palladium, Hydrogen gas, and heat (


) is a known method for cleaving C-F bonds [1].

The Fix:

  • Protocol Adjustment (Immediate): Lower the temperature to 20°C – 25°C (Room Temp). HDF has a higher activation energy than nitro reduction; cooling the reaction often stops the side reaction while allowing the reduction to proceed.

  • Catalyst Swap: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is far less active toward C-F bond cleavage than Palladium [4].

  • Additive: Add a catalytic amount of Diphenylsulfide or use sulfided Pt/C. Sulfur poisons the high-energy sites on the metal surface responsible for C-F cleavage.

Scenario C: Regioisomer Contamination

User Question: "I am synthesizing a trifluoromethyl aniline via


 of a chloro-nitro-trifluoromethyl benzene. I am running it at 160°C to push conversion, but I see isomeric impurities."

Diagnosis: Thermal scrambling. While the


 group activates the ring, 160°C is excessive and can lead to ether cleavage (if alkoxy groups are present) or nucleophilic attack at competing positions favored by thermodynamic control rather than kinetic control.

The Fix:

  • Temperature Step-Down: target 120°C max.

  • Leaving Group Upgrade: If the reaction is too slow at 120°C, do not raise the heat. Instead, switch the leaving group from Chlorine to Fluorine (use the fluoro-nitro precursor). The C-F bond is a much better leaving group in

    
     reactions due to the high electronegativity of fluorine increasing the electrophilicity of the ipso-carbon.
    

Validated Experimental Protocols

Protocol 1: Safe Reduction of Nitrobenzotrifluorides (Anti-HDF)

Use this for: Generating trifluoromethyl anilines without losing Fluorine atoms.

  • Setup: Charge a hydrogenation vessel with the nitro-substrate (1.0 equiv) in Methanol (0.5 M).

  • Catalyst: Add 5% Pt/C (sulfided preferred, 1 mol%). Note: Avoid standard Pd/C unless running strictly at <25°C.

  • Conditions: Purge with

    
    , then charge with 
    
    
    
    (1–3 bar).
  • Thermal Control: Stir vigorously at 20°C – 25°C . Monitor exotherm; do not allow internal temp to exceed 35°C.

  • Workup: Filter through Celite immediately upon consumption of starting material. Do not let the reaction stir overnight under

    
     once finished, as HDF can occur slowly over time.
    
Protocol 2: High-Temp Buchwald Coupling for Steric/Electronic Poor Anilines

Use this for: Coupling ortho-CF3 anilines or highly electron-deficient anilines.

  • Reagents: Combine Aryl Bromide (1.0 equiv),

    
    -Aniline (1.2 equiv), and 
    
    
    
    (2.0 equiv) in Toluene or Xylene (degassed).
  • Catalyst System: Add

    
     (2 mol%) and XPhos  or BrettPhos  (4-6 mol%).
    
    • Why this works: These ligands form a "roof" over the metal center, preventing aggregation at high temps and facilitating the reductive elimination of the bulky amine.

  • Thermal Ramp: Heat to 100°C .

    • Checkpoint: If conversion is <50% after 4 hours, raise to 110°C . Do not exceed 120°C to prevent ligand degradation.

  • Workup: Cool to room temp, dilute with EtOAc, wash with water.

Pathway Mechanism: Why Heat Causes Defluorination

Understanding the mechanism of failure helps prevent it. The diagram below illustrates the Hydrodefluorination (HDF) pathway that activates at high temperatures (


) on Palladium surfaces.

HDF_Mechanism Substrate Ar-CF3 (Adsorbed on Pd) OxAdd Oxidative Addition (C-F Bond Cleavage) Substrate->OxAdd T > 50°C Product Ar-CHF2 + HF (Defluorinated) OxAdd->Product + H2 Hydride Pd-H Species (High Temp Active) Hydride->OxAdd Promotes

Figure 2: Mechanism of Palladium-catalyzed Hydrodefluorination (HDF) at elevated temperatures.

References

  • Ma, J., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Chemical Reviews, 104(12), 6119-6146.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • WuXi AppTec. (2024).[2] Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Kuehle, A., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(18), 10199-10205.[3]

  • Vertex AI Search Results. (2025). Consolidated search data on thermal stability and synthesis of trifluoromethyl anilines.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is a sophisticated intermediate used in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its molecular structure, featuring a halogen, a trifluoromethyl group, and a secondary amine, presents a unique analytical challenge. Even trace impurities, which may include isomers, starting material residues, or degradation products, can have significant downstream effects on reaction kinetics, yield, and the impurity profile of the final API.[1][2]

This guide provides an in-depth, scientifically grounded protocol for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind the methodological choices, establish a self-validating system through internationally recognized validation standards, and compare the performance of HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for purity determination.

Pillar 1: The Rationale for Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of non-volatile and thermally labile compounds, making it ideal for complex organic molecules like the topic analyte.[3] The selection of a reverse-phase (RP-HPLC) modality is a deliberate choice driven by the physicochemical properties of this compound.

  • Analyte Polarity: The molecule possesses both non-polar (bromophenyl, trifluoromethyl) and moderately polar (N-cyclopropyl amine) moieties, lending itself to effective retention and separation on a non-polar stationary phase, such as C18.

  • Separation Mechanism: In RP-HPLC, separation is governed by the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[4][5][6] Impurities, which will invariably differ in polarity from the main compound, will exhibit different retention times, allowing for their effective separation and quantification.

  • Versatility and Control: RP-HPLC offers extensive control over the separation process. By systematically adjusting mobile phase composition, pH, and gradient slope, the method can be finely tuned to resolve even closely related impurities.[7][8]

Pillar 2: A Validated HPLC Protocol for Purity Determination

The following protocol is designed to be both robust and compliant with the principles outlined in major pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[4][9][10] Its trustworthiness is established through adherence to a validation framework consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14][15]

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic retention for the aromatic ring system.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating the amine, which prevents peak tailing and ensures sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and efficient elution of non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

  • Detection Wavelength: 254 nm. This wavelength is selected based on the strong UV absorbance of the substituted aniline chromophore. A DAD can be used to confirm peak purity and identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Gradient Elution: A gradient program is essential to elute impurities with a wide range of polarities and to ensure the column is cleaned after each injection.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.06040
25.01090
30.01090
30.16040
35.06040

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended as it can solubilize the analyte and potential impurities while being compatible with the initial mobile phase conditions.

  • Standard Solution (for reference): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

3. System Suitability Testing (SST): Before sample analysis, the chromatographic system's fitness for purpose must be verified according to USP <621> or Ph. Eur. 2.2.29.[4][9]

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (Symmetry Factor): 0.8 – 1.8.

    • Theoretical Plates (Column Efficiency): ≥ 2000.

4. Analysis Procedure:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms for a sufficient duration to allow all components to elute.

5. Data Interpretation and Purity Calculation: Purity is typically determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.

Workflow for HPLC Purity Analysis

The entire process, from sample reception to final report, follows a logical and traceable sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample_Prep Sample & Standard Preparation (~0.1 mg/mL) SST System Suitability Testing (SST) Sample_Prep->SST Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->SST Equilibrate System Blank Blank Injection (Diluent) SST->Blank If SST Passes Sample_Analysis Sample Injection (in duplicate) Blank->Sample_Analysis Integration Peak Integration & Identification Sample_Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Pillar 3: Method Validation & Forced Degradation

A protocol's true value is realized only when it is proven to be reliable, a process known as method validation.[11][13] Forced degradation studies are a critical component of this, demonstrating that the method is "stability-indicating"—capable of separating the main analyte from its degradation products.[16][17][18][19]

Forced Degradation (Stress Testing)

The sample is subjected to harsh conditions to intentionally induce degradation, with a target degradation of 5-20%.[19] The stressed samples are then analyzed using the proposed HPLC method to ensure that all degradation peaks are baseline-resolved from the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Sample stored in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Sample Acid Acid (e.g., 0.1M HCl) Analyte->Acid Base Base (e.g., 0.1M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 105°C) Analyte->Thermal Photo Photolytic (ICH Q1B Light) Analyte->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Method is Stability-Indicating Analysis->Result Peak Resolution Achieved

Caption: Logic of a forced degradation study.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this analysis, other techniques have specific applications. The choice of method depends on the analytical objective.[3][20][21]

Analytical Technique Principle Typical Application Advantages Limitations
HPLC-UV Separation based on polarity; detection by UV absorbance.Routine purity testing, quantification, impurity profiling.High precision and accuracy, robust, widely applicable to non-volatile compounds.[3]Requires a UV chromophore; definitive identification of unknowns is not possible without a mass spectrometer.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and polarity; detection by mass fragmentation.Analysis of volatile impurities, residual solvents, and thermally stable compounds.High separation efficiency for volatile compounds; provides structural information for definitive impurity identification.[3][20]Requires analyte to be volatile and thermally stable; may require derivatization for polar compounds.[22]
UHPLC (Ultra-High-Performance Liquid Chromatography) Same principle as HPLC but uses columns with smaller particles (<2 µm).High-throughput screening, analysis of complex mixtures requiring higher resolution.Faster analysis times, higher resolution and sensitivity, reduced solvent consumption.[3]Higher backpressure requires specialized instrumentation; more susceptible to clogging.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC separation coupled with mass spectrometric detection.Definitive identification and structural elucidation of impurities and degradation products.[1]Combines the separation power of HPLC with the high sensitivity and specificity of MS, enabling molecular weight determination.[23]Higher instrumentation cost and complexity; matrix effects can cause ion suppression.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method. The reverse-phase HPLC method detailed in this guide provides the required specificity, precision, and accuracy for routine quality control and release testing. Grounded in fundamental chromatographic principles and validated against ICH standards, this protocol ensures a self-validating and trustworthy system.[8][11] While alternative techniques like GC-MS and LC-MS offer complementary information, particularly for impurity identification, HPLC remains the most practical and effective tool for quantitative purity assessment. By implementing this scientifically sound methodology, researchers and developers can ensure the quality of this key intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). USP–NF.
  • Ph. Eur. 2.2.29. Liquid Chromatography . (n.d.). DSDP Analytics. Retrieved February 14, 2026, from [Link].

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). YouTube. Retrieved February 14, 2026, from [Link].

  • Appendix III D. Liquid Chromatography . (n.d.). Pharmacopoeia. Retrieved February 14, 2026, from [Link].

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . (2024, March 20). ECA Academy. Retrieved February 14, 2026, from [Link].

  • Understanding the Latest Revisions to USP <621> . (n.d.). Agilent. Retrieved February 14, 2026, from [Link].

  • USP-NF 〈621〉 Chromatography . (2023, November 1). USP-NF. Retrieved February 14, 2026, from [Link].

  • ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved February 14, 2026, from [Link].

  • 〈621〉 Chromatography - USP-NF ABSTRACT . (n.d.). USP-NF. Retrieved February 14, 2026, from [Link].

  • USP <621> Chromatography . (n.d.). DSDP Analytics. Retrieved February 14, 2026, from [Link].

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. Retrieved February 14, 2026, from [Link].

  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 . (n.d.). Scribd. Retrieved February 14, 2026, from [Link].

  • Validation of Analytical Procedures Q2(R2) . (2023, November 30). ICH. Retrieved February 14, 2026, from [Link].

  • Static head-space gas chromatography . (n.d.). European Pharmacopoeia 6.0. Retrieved February 14, 2026, from [Link].

  • General Information - New Expression of Acceptance Criteria in the Test for Related Substances . (n.d.). Ph. Eur. Reference Standards. Retrieved February 14, 2026, from [Link].

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link].

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions . (n.d.). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link].

  • Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link].

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link].

  • Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link].

  • Development of an HPLC method for the determination of amines in a leukemia mouse model . (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link].

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link].

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024, September 4). ALWSCI. Retrieved February 14, 2026, from [Link].

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . (n.d.). IJRAR.org. Retrieved February 14, 2026, from [Link].

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . (2021, October 20). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved February 14, 2026, from [Link].

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . (2017, February 13). ResearchGate. Retrieved February 14, 2026, from [Link].

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . (n.d.). Open Access Journals. Retrieved February 14, 2026, from [Link].

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization . (2020, March 9). Chromatography Today. Retrieved February 14, 2026, from [Link].

  • Development of forced degradation and stability indicating studies for drug substance and drug product . (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 14, 2026, from [Link].

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691 . (2020, April 30). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link].

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability . (n.d.). BMC Chemistry. Retrieved February 14, 2026, from [Link].

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . (n.d.). LCGC International. Retrieved February 14, 2026, from [Link].

  • Forced Degradation Study in Pharmaceutical Stability . (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link].

  • UHPLC-UV-DAD chromatogram of 3-bromo-5-(trifluoromethyl)aniline showing impurities 1–3 and the principal peak . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link].

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . (n.d.). Hrčak. Retrieved February 14, 2026, from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.